(4-Chloro-5-methylpyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-5-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 5th position, and a methanamine group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-methylpyridin-2-YL)methanamine typically involves the chlorination of 5-methylpyridin-2-ylmethanamine. One common method includes the reaction of 5-methylpyridin-2-ylmethanamine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-5-methylpyridin-2-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
(4-Chloro-5-methylpyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes
Mechanism of Action
The mechanism of action of (4-Chloro-5-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
(4-Chloropyridin-2-yl)methanamine: Similar structure but lacks the methyl group at the 5th position.
(5-Methylpyridin-2-yl)methanamine: Similar structure but lacks the chlorine atom at the 4th position.
(4-Chloropyrimidin-2-yl)methanamine: Contains a pyrimidine ring instead of a pyridine ring
Uniqueness
(4-Chloro-5-methylpyridin-2-YL)methanamine is unique due to the presence of both the chlorine and methyl groups, which can influence its reactivity and interaction with other molecules.
Properties
CAS No. |
1196155-70-0 |
---|---|
Molecular Formula |
C7H9ClN2 |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
(4-chloro-5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,3,9H2,1H3 |
InChI Key |
FDGQAOLDLLSLSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.